3-(Trifluoromethyl)phenyl chloroformate

Medicinal Chemistry Drug Discovery Lipophilicity

3-(Trifluoromethyl)phenyl chloroformate (CAS 95668-29-4) is a substituted phenyl chloroformate reagent characterized by a strong electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring. This structural feature fundamentally alters its physicochemical and electronic properties compared to unsubstituted phenyl chloroformate.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 95668-29-4
Cat. No. B031844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)phenyl chloroformate
CAS95668-29-4
Synonyms3-(Trifluoromethyl)phenyl Ester Carbonochloridic Acid
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H
InChIKeyVOQHHELXYARECQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)phenyl chloroformate (CAS 95668-29-4): A Strategic Chloroformate Reagent


3-(Trifluoromethyl)phenyl chloroformate (CAS 95668-29-4) is a substituted phenyl chloroformate reagent characterized by a strong electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring [1]. This structural feature fundamentally alters its physicochemical and electronic properties compared to unsubstituted phenyl chloroformate . Primarily used as an acylating and carbonylating agent, this specialty chemical is distinct in its ability to incorporate the valuable -CF3 moiety into target molecules during the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1].

Why Substituting 3-(Trifluoromethyl)phenyl chloroformate with a Generic Chloroformate Compromises Research Objectives


Generic substitution of chloroformate reagents in research and industrial applications is not chemically equivalent and can lead to significant differences in reaction outcomes, product properties, and biological performance. The specific electronic and steric effects of the substituent on the phenyl ring dictate the reagent's reactivity, stability, and the lipophilicity of the resulting derivative . Using an unsubstituted phenyl chloroformate or one with a different substituent in place of the 3-(Trifluoromethyl)phenyl analog will directly alter the rate and mechanism of nucleophilic reactions, and will fail to impart the desirable pharmacokinetic properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and membrane permeability .

Quantitative Evidence for the Differentiation of 3-(Trifluoromethyl)phenyl chloroformate


Enhanced Lipophilicity: 3-(Trifluoromethyl)phenyl Chloroformate vs. Unsubstituted Phenyl Chloroformate

3-(Trifluoromethyl)phenyl chloroformate is a key reagent for introducing the trifluoromethylphenyl moiety, which substantially increases the lipophilicity of the final compound compared to derivatives made with unsubstituted phenyl chloroformate. This is critical for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates .

Medicinal Chemistry Drug Discovery Lipophilicity

Altered Reactivity: Electron-Deficient Aromatic Ring in 3-(Trifluoromethyl)phenyl Chloroformate

The presence of the strong electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon in the chloroformate group. This makes 3-(Trifluoromethyl)phenyl chloroformate more reactive towards nucleophiles compared to unsubstituted or electron-rich phenyl chloroformates . Computational DFT studies confirm that the carbonyl carbon (C13) is a primary site for electrophilic attack [1].

Organic Synthesis Reaction Kinetics Electronic Effects

Validated Molecular Properties for Quality Control: Predicted vs. Experimental Physicochemical Data

The physicochemical profile of 3-(Trifluoromethyl)phenyl chloroformate has been defined through both computational prediction and experimental validation, providing a reliable basis for process control and scale-up. Key data include a boiling point of 194 °C [1] and a density of 1.42 g/mL at 25°C [1], which are distinct from those of the parent phenyl chloroformate [2].

Analytical Chemistry Quality Control Process Chemistry

Primary Application Scenarios for 3-(Trifluoromethyl)phenyl chloroformate in R&D


Synthesis of FAAH and TRP Channel Modulators

This compound is a specific reagent used to prepare tetrahydro-β-carboline derivatives, which are a class of molecules designed to target fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels . The trifluoromethyl group introduced by this reagent is often essential for the biological activity and metabolic stability of these therapeutic candidates, making it a critical building block in this niche of neuroscience and pain research.

Incorporation of Lipophilic Prodrug Moieties

In medicinal chemistry, 3-(Trifluoromethyl)phenyl chloroformate is used to create carbonate and carbamate prodrugs . The resulting trifluoromethylphenyl ester or amide bond significantly increases the lipophilicity of the parent drug molecule (as evidenced by a LogP increase of ~1.48 vs. non-fluorinated analog ). This modification can enhance passive membrane permeability and oral absorption, a crucial strategy for optimizing the ADME properties of new chemical entities.

Synthesis of Fluorinated Polymers and Advanced Materials

As a reactive chloroformate monomer, this compound can be employed in the synthesis of specialty polymers, such as polycarbonates . The incorporation of the trifluoromethylphenyl moiety imparts unique properties to the resulting polymer, including increased hydrophobicity, altered refractive index, and enhanced thermal stability compared to polymers derived from simpler chloroformates. This makes it a valuable monomer for creating materials with tailored performance characteristics.

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